Enantiomeric Excess >99% vs. Racemate (0% ee): Scalable Access to Optically Pure (S)-2-Methylazetidine
Two orthogonal, chromatography-free synthetic routes deliver (S)-2-methylazetidine as its crystalline (R)-(−)-CSA salt with >99% enantiomeric excess (ee), in contrast to racemic 2-methylazetidine (0% ee). Route A (bis-triflate cyclization) gives 61% overall yield; Route B (N-Boc azetidine-2-carboxylic acid reduction) gives 49% overall yield [1]. Both methods are demonstrated at multi-hundred-gram scale and are suitable for industrial production. The racemic form (±)-2-methylazetidine (CAS 19812-49-8) carries no stereochemical information and is unsuitable for enantioselective applications.
| Evidence Dimension | Enantiomeric excess (ee) and synthetic accessibility |
|---|---|
| Target Compound Data | >99% ee; 61% yield (Route A) / 49% yield (Route B); chromatography-free; scalable to >100 g |
| Comparator Or Baseline | Racemic (±)-2-methylazetidine: 0% ee; no stereochemical integrity |
| Quantified Difference | Δee > 99 percentage points; the racemate provides zero enantiomeric enrichment |
| Conditions | Two synthetic routes validated at Pfizer Worldwide R&D and WuXi AppTec; (R)-(−)-CSA salt formation; J. Org. Chem. 2016 |
Why This Matters
Procurement of the enantiopure (S)-form with >99% ee is mandatory for any asymmetric synthesis, chiral SAR study, or enantioselective catalysis application; the racemate cannot substitute.
- [1] Dowling MS, Fernando DP, Hou J, Liu B, Smith AC. Two Scalable Syntheses of (S)-2-Methylazetidine. J Org Chem. 2016;81(7):3031-3036. doi:10.1021/acs.joc.6b00149. PMID: 26895201. View Source
